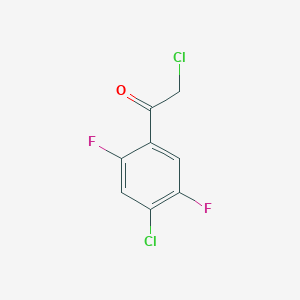
4'-Chloro-2',5'-difluorophenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-2’,5’-difluorophenacyl chloride is an organic compound with the molecular formula C8H5ClF2O. It is a derivative of acetophenone and is characterized by the presence of chlorine and fluorine atoms on the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2’,5’-difluorophenacyl chloride typically involves the reaction of 2,5-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by quenching with water and extraction with an organic solvent. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 4’-Chloro-2’,5’-difluorophenacyl chloride follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
4’-Chloro-2’,5’-difluorophenacyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic aromatic substitution: The phenyl ring can undergo substitution reactions with electrophiles such as halogens, nitro groups, and sulfonic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic aromatic substitution: Reagents include halogens, nitro groups, and sulfonic acids. Conditions often involve the use of Lewis acids such as aluminum chloride or iron(III) chloride.
Reduction: Reagents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted phenacyl derivatives.
Electrophilic aromatic substitution: Products include halogenated, nitrated, or sulfonated phenacyl derivatives.
Reduction: Products include the corresponding alcohols.
Aplicaciones Científicas De Investigación
4’-Chloro-2’,5’-difluorophenacyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: As a probe to study enzyme mechanisms and as a precursor for the synthesis of biologically active compounds.
Medicine: As an intermediate in the synthesis of pharmaceuticals, including antifungal and antibacterial agents.
Industry: As a precursor for the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4’-Chloro-2’,5’-difluorophenacyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles such as amines and thiols to form covalent
Propiedades
Fórmula molecular |
C8H4Cl2F2O |
|---|---|
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
2-chloro-1-(4-chloro-2,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Cl2F2O/c9-3-8(13)4-1-7(12)5(10)2-6(4)11/h1-2H,3H2 |
Clave InChI |
DJHSBVYWCIRTCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1F)Cl)F)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


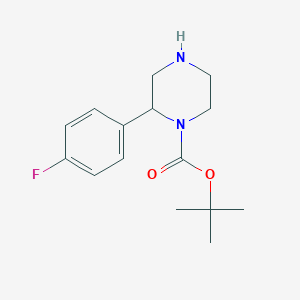

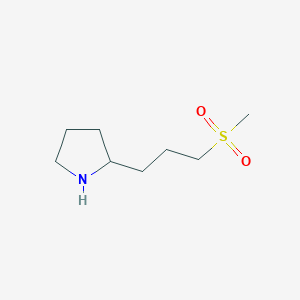


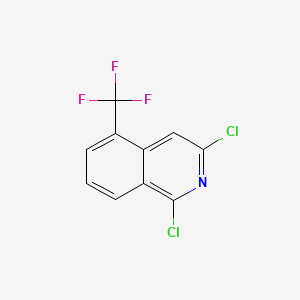
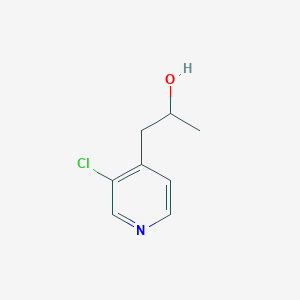
![{Bicyclo[2.2.0]hexan-2-yl}methanol](/img/structure/B13596452.png)






